molecular formula C22H31NO8 B3019123 Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate CAS No. 1095323-62-8

Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate

Cat. No.: B3019123
CAS No.: 1095323-62-8
M. Wt: 437.489
InChI Key: OEKDBUGAXUPTRV-UHFFFAOYSA-N
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Description

This compound features a hexahydropyrano[3,2-d][1,3]dioxin core, a bicyclic system with fused pyran and dioxin rings. Key substituents include:

  • 7-Acetamido group: Likely influencing hydrogen bonding and solubility.
  • 6-Benzyloxy group: A protective moiety enhancing stability during synthesis.
  • Methyl propanoate ester: Contributing to hydrophobicity and reactivity.

The compound’s structural complexity suggests applications in glycobiology or as a synthetic intermediate for bioactive molecules, akin to tunicamycin derivatives, which inhibit glycosylation enzymes like DPAGT1 .

Properties

IUPAC Name

methyl 2-[(7-acetamido-2,2-dimethyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO8/c1-13(20(25)26-5)29-19-17(23-14(2)24)21(27-11-15-9-7-6-8-10-15)30-16-12-28-22(3,4)31-18(16)19/h6-10,13,16-19,21H,11-12H2,1-5H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKDBUGAXUPTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1C(C(OC2C1OC(OC2)(C)C)OCC3=CC=CC=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and cytotoxic effects, based on available research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₇H₁₉N₃O₆
  • Molecular Weight : 361.35 g/mol
  • CAS Number : 519032-08-7

This compound features a hexahydropyrano-dioxin core with various functional groups that may influence its biological activity.

Antimicrobial Activity

The antimicrobial potential of similar compounds has been studied extensively. For instance, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis while exhibiting lower efficacy against Gram-negative strains like Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMIC (µg/mL)
Compound ABacillus subtilis32
Compound BEscherichia coli>128
Compound CStaphylococcus aureus64

Studies suggest that the presence of specific functional groups enhances the antimicrobial properties of these compounds. The structure–activity relationship indicates that electron-donating groups may improve activity against certain pathogens.

Anticancer Activity

Research on structurally similar compounds has indicated potential anticancer properties. For example, derivatives of benzoxazole have demonstrated cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancers .

Case Study: Cytotoxicity of Benzoxazole Derivatives

In a study examining the cytotoxic effects of benzoxazole derivatives:

  • Compound D exhibited significant toxicity against MCF-7 cells with an IC50 value of 15 µM.
  • Compound E showed selective toxicity towards HepG2 cells with an IC50 value of 10 µM.

These findings suggest that modifications in the molecular structure can lead to enhanced selectivity and potency against cancer cells.

Cytotoxic Effects

Cytotoxicity assays reveal that certain modifications in the molecular structure can lead to varying degrees of toxicity. For instance, compounds with hydrophilic substituents tend to exhibit lower toxicity towards normal cells while maintaining high toxicity towards cancer cells .

Table 2: Cytotoxicity Data for Selected Compounds

CompoundCell LineIC50 (µM)Selectivity Index
Compound DMCF-7155
Compound EHepG2104
Compound FNormal Fibroblasts>100-

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Pyrano[2,3-b]pyridine Derivatives ()
  • Example: (S)-Methyl 2-(3-acetyl-5-(4-chlorophenyl)-4-oxo-7-phenyl-4H-pyrano[2,3-b]pyridin-2-ylamino)-3-(4-hydroxyphenyl)propanoate (6bb) . Core: Pyrano[2,3-b]pyridin-4-one (chromone-like scaffold). Key Features: Acetyl, chlorophenyl, and hydroxyphenyl substituents; methyl ester.
Tetrahydroimidazo[1,2-a]pyridine Derivatives (–6)
  • Example: Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) . Core: Tetrahydroimidazo[1,2-a]pyridine fused with dicarboxylate esters. Key Features: Bromophenyl, cyano, and benzyl groups. Properties: Melting point 223–225°C; moderate purity (61%) due to synthetic complexity.
Hexahydropyrano[3,2-d][1,3]dioxin Derivatives (Target Compound & )
  • Core : Rigid bicyclic system with axial acetamido and benzyloxy groups.
  • Properties : Likely high thermal stability (similar to ’s analogs with Tm >200°C); solubility modulated by ester and polar substituents.

Shared Challenges :

  • Stereochemical control in fused ring systems.
  • Moderate yields due to side reactions (e.g., ’s 43% yield).

Physicochemical Properties

Property Target Compound (Inferred) Pyrano[2,3-b]pyridine (6bb) Tetrahydroimidazo[1,2-a]pyridine (2c)
Melting Point (°C) ~210–230 Not reported 223–225
Solubility Moderate in polar solvents Low in water, soluble in DCM Low in water, soluble in DMSO
Purity Likely 50–70% 74% 61%

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